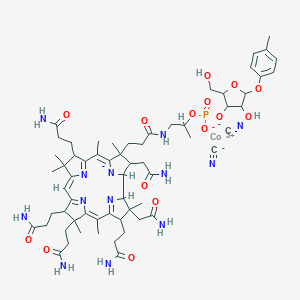
4,6-Dideoxysucrose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dideoxysucrose, also known as DDS, is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. DDS is a non-nutritive sweetener and a potent glycosidase inhibitor that has been shown to have various biological and physiological effects. In
Mechanism Of Action
4,6-Dideoxysucrose exerts its inhibitory effect on glycosidases by mimicking the transition state of the substrate. 4,6-Dideoxysucrose binds to the active site of the enzyme and forms a covalent bond with the catalytic nucleophile, thereby blocking the enzymatic activity. The inhibitory effect of 4,6-Dideoxysucrose is reversible and depends on the concentration of the compound and the type of glycosidase.
Biochemical And Physiological Effects
4,6-Dideoxysucrose has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4,6-Dideoxysucrose can inhibit the growth of cancer cells and induce apoptosis. 4,6-Dideoxysucrose has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 4,6-Dideoxysucrose can improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4,6-Dideoxysucrose has also been shown to reduce the accumulation of glycosphingolipids in the brain and liver of animal models of lysosomal storage disorders.
Advantages And Limitations For Lab Experiments
4,6-Dideoxysucrose has several advantages for lab experiments. It is a potent glycosidase inhibitor that can be used to study the role of glycosidases in various biological processes. 4,6-Dideoxysucrose is also a non-nutritive sweetener that can be used as a control in experiments involving sugar metabolism. However, the low yield of 4,6-Dideoxysucrose synthesis makes it a costly compound to use in large-scale experiments. The stability of 4,6-Dideoxysucrose in aqueous solutions is also a limitation, as it can degrade over time, affecting the accuracy of the results.
Future Directions
4,6-Dideoxysucrose has several potential future directions for research. One area of interest is the development of 4,6-Dideoxysucrose-based therapeutics for the treatment of diabetes, obesity, and lysosomal storage disorders. Another area of interest is the use of 4,6-Dideoxysucrose as a tool to study the role of glycosidases in various biological processes. Further research is also needed to understand the mechanism of action of 4,6-Dideoxysucrose at the molecular level and to optimize the synthesis method to increase the yield of 4,6-Dideoxysucrose.
Conclusion
In conclusion, 4,6-Dideoxysucrose is a rare sugar that has gained significant attention in the scientific community due to its unique properties and potential applications. 4,6-Dideoxysucrose is a potent glycosidase inhibitor that has various biological and physiological effects. 4,6-Dideoxysucrose has several advantages for lab experiments, but its low yield and stability in aqueous solutions are limitations. 4,6-Dideoxysucrose has several potential future directions for research, including the development of 4,6-Dideoxysucrose-based therapeutics and the use of 4,6-Dideoxysucrose as a tool to study the role of glycosidases in various biological processes.
Synthesis Methods
4,6-Dideoxysucrose can be synthesized through a multi-step process involving the use of sucrose as a starting material. The first step involves the selective protection of the 4,6-hydroxyl groups of sucrose, followed by the removal of the 2,3,4,6-tetra-O-acetyl groups. The resulting intermediate is then subjected to a series of chemical reactions, including epoxidation, reduction, and deprotection, to yield 4,6-Dideoxysucrose. The overall yield of 4,6-Dideoxysucrose synthesis is low, which makes it a challenging process.
Scientific Research Applications
4,6-Dideoxysucrose has been extensively studied for its potential applications in various fields of science, including biology, chemistry, and medicine. One of the most promising applications of 4,6-Dideoxysucrose is its use as a glycosidase inhibitor. 4,6-Dideoxysucrose has been shown to inhibit the activity of various glycosidases, including alpha-glucosidases, beta-glucosidases, and alpha-galactosidases. This property makes 4,6-Dideoxysucrose a potential therapeutic agent for the treatment of diseases such as diabetes, obesity, and lysosomal storage disorders.
properties
CAS RN |
118650-57-0 |
|---|---|
Product Name |
4,6-Dideoxysucrose |
Molecular Formula |
C12H22O9 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2R,3R,4S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-methyloxane-3,4-diol |
InChI |
InChI=1S/C12H22O9/c1-5-2-6(15)8(16)11(19-5)21-12(4-14)10(18)9(17)7(3-13)20-12/h5-11,13-18H,2-4H2,1H3/t5-,6+,7-,8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
PEGKGDVXERBKMT-VIXLETMSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O |
SMILES |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
Canonical SMILES |
CC1CC(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O |
synonyms |
4,6-dideoxysucrose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



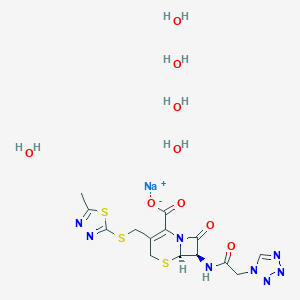


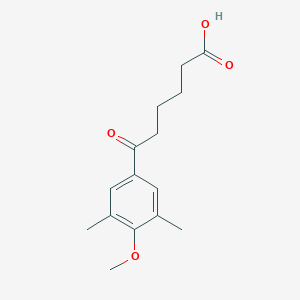

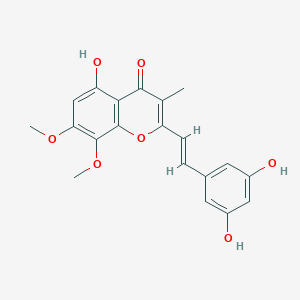
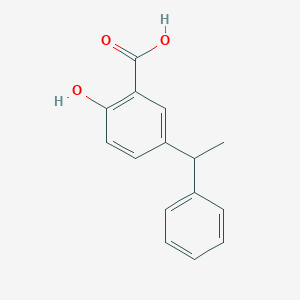
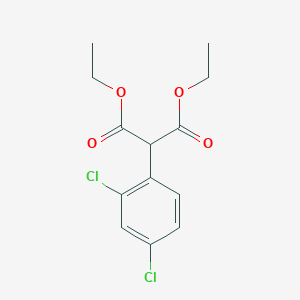
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
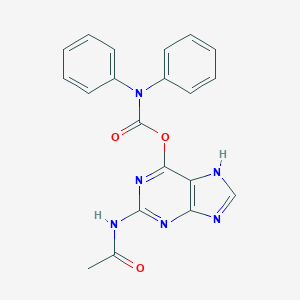
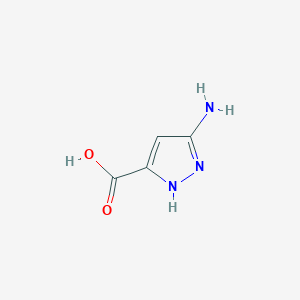
![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
